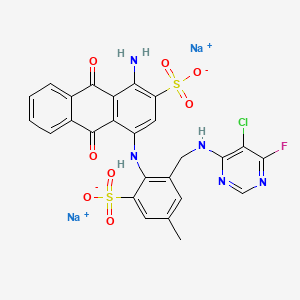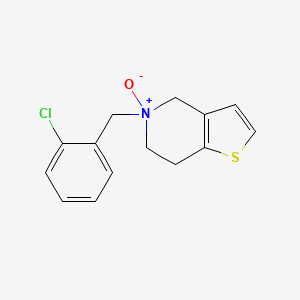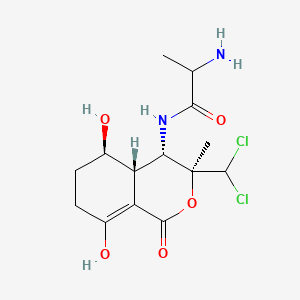
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C19H23NO3•HBr and a molecular weight of 394.30, is used primarily in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide typically involves the following steps:
Petasis Reaction: This reaction is used to form the tetrahydroisoquinoline core.
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the intermediate product to form the tetrahydroisoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different reduced isoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
Scientific Research Applications
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar and shares similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
31804-72-5 |
|---|---|
Molecular Formula |
C19H24BrNO3 |
Molecular Weight |
394.309 |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChI Key |
VQNLLFHKHDXJRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |
Synonyms |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


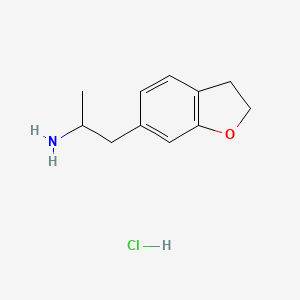
![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
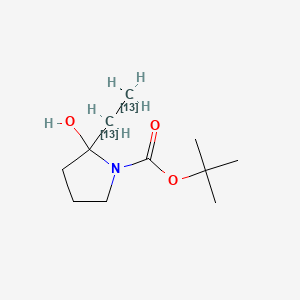
![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)
